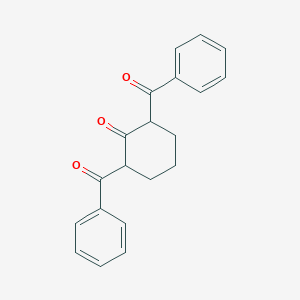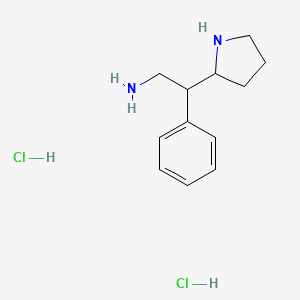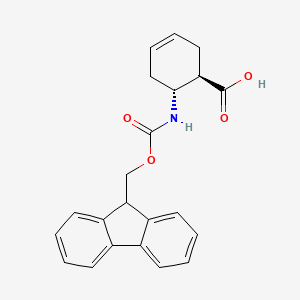
Cyclohexanone, 2,6-dibenzoyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexanone, 2,6-dibenzoyl- est un composé organique de formule moléculaire C20H18O3. Il est caractérisé par un noyau cyclohexanone substitué par deux groupes benzoyle aux positions 2 et 6.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : Cyclohexanone, 2,6-dibenzoyl- peut être synthétisé par réaction de condensation de Claisen-Schmidt. Cette réaction implique la réaction de la cyclohexanone avec le benzaldéhyde en présence d’une base comme l’hydroxyde de sodium ou l’hydroxyde de potassium. La réaction se produit généralement sous reflux avec l’éthanol comme solvant. Le produit est ensuite purifié par recristallisation.
Méthodes de production industrielle : Bien que les méthodes de production industrielle spécifiques pour Cyclohexanone, 2,6-dibenzoyl- ne soient pas bien documentées, l’approche générale implique des réactions de condensation de Claisen-Schmidt à grande échelle. L’utilisation de réacteurs à flux continu et de conditions de réaction optimisées peut améliorer le rendement et la pureté.
Types de réactions:
Oxydation : Cyclohexanone, 2,6-dibenzoyl- peut subir des réactions d’oxydation pour former les acides carboxyliques correspondants.
Réduction : La réduction des groupes cétone peut donner des dérivés alcooliques.
Substitution : Les noyaux aromatiques peuvent participer à des réactions de substitution électrophile, telles que la nitration ou l’halogénation.
Réactifs et conditions courants:
Oxydation : Réactifs comme le permanganate de potassium (KMnO4) ou le trioxyde de chrome (CrO3) en conditions acides.
Réduction : Réactifs tels que le borohydrure de sodium (NaBH4) ou l’hydrure de lithium et d’aluminium (LiAlH4).
Substitution : Les conditions varient en fonction de la substitution spécifique, mais les réactifs courants comprennent l’acide nitrique (HNO3) pour la nitration et les halogènes (Cl2, Br2) pour l’halogénation.
Principaux produits:
Oxydation : Formation de dérivés d’acide benzoïque.
Réduction : Formation de dérivés de cyclohexanol.
Substitution : Formation de dérivés benzoyle nitrés ou halogénés.
4. Applications de recherche scientifique
Cyclohexanone, 2,6-dibenzoyl- a des applications diverses dans la recherche scientifique:
Chimie : Utilisé comme intermédiaire en synthèse organique et comme élément constitutif de molécules plus complexes.
Biologie : Étudié pour ses activités biologiques potentielles, y compris les propriétés antimicrobiennes et anticancéreuses.
Médecine : Exploré pour son utilisation potentielle dans le développement de médicaments en raison de ses caractéristiques structurales uniques.
Industrie : Utilisé dans la production de polymères et d’autres produits chimiques industriels.
Applications De Recherche Scientifique
Cyclohexanone, 2,6-dibenzoyl- has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mécanisme D'action
Le mécanisme d’action de Cyclohexanone, 2,6-dibenzoyl- implique son interaction avec diverses cibles moléculaires. Le composé peut agir comme un électrophile dans les réactions chimiques, favorisant la formation de liaisons covalentes avec les nucléophiles. Dans les systèmes biologiques, il peut interagir avec les enzymes et les protéines, affectant leur fonction et conduisant à des effets thérapeutiques potentiels.
Composés similaires:
Cyclohexanone : Une cétone plus simple avec un seul cycle cyclohexanone.
2,6-Diméthylcyclohexanone : Un dérivé de cyclohexanone avec des groupes méthyle aux positions 2 et 6.
2,6-Dichlorocyclohexanone : Un dérivé de cyclohexanone avec des atomes de chlore aux positions 2 et 6.
Comparaison : Cyclohexanone, 2,6-dibenzoyl- est unique en raison de la présence de deux groupes benzoyle, ce qui modifie considérablement sa réactivité chimique et ses applications potentielles par rapport aux dérivés de cyclohexanone plus simples. Les cycles aromatiques introduisent des sites supplémentaires pour les réactions de substitution et améliorent le potentiel du composé pour l’activité biologique.
Comparaison Avec Des Composés Similaires
Cyclohexanone: A simpler ketone with a single cyclohexanone ring.
2,6-Dimethylcyclohexanone: A cyclohexanone derivative with methyl groups at the 2 and 6 positions.
2,6-Dichlorocyclohexanone: A cyclohexanone derivative with chlorine atoms at the 2 and 6 positions.
Comparison: Cyclohexanone, 2,6-dibenzoyl- is unique due to the presence of two benzoyl groups, which significantly alter its chemical reactivity and potential applications compared to simpler cyclohexanone derivatives. The aromatic rings introduce additional sites for substitution reactions and enhance the compound’s potential for biological activity.
Propriétés
Numéro CAS |
16094-85-2 |
|---|---|
Formule moléculaire |
C20H18O3 |
Poids moléculaire |
306.4 g/mol |
Nom IUPAC |
2,6-dibenzoylcyclohexan-1-one |
InChI |
InChI=1S/C20H18O3/c21-18(14-8-3-1-4-9-14)16-12-7-13-17(20(16)23)19(22)15-10-5-2-6-11-15/h1-6,8-11,16-17H,7,12-13H2 |
Clé InChI |
RVBGQHCKEMNVJQ-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C(=O)C(C1)C(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-bromo-4-methylphenyl)-2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12050463.png)






![7-(2,5-Dichlorobenzyl)-4-chloro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12050526.png)
![[4-[(E)-[[2-[(4-chlorophenyl)sulfonylamino]benzoyl]hydrazinylidene]methyl]phenyl] 4-bromobenzoate](/img/structure/B12050536.png)

![Octahydro-pyrido[3,4-b][1,4]thiazine-6-carboxylic acid tert-butyl ester](/img/structure/B12050549.png)
![N-(2-ethoxyphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12050557.png)

